Cas no 886-38-4 (Diphenylcyclopropenone)

Diphenylcyclopropenone (diphenylcrone) is a local immune regulator, which can be used in the study of alopecia areata
Diphenylcyclopropenone structure
Diphenylcyclopropenone structure
Diphenylcyclopropenone
886-38-4
C15H10O
206.239304065704
MFCD00001311
83180
24850631

Diphenylcyclopropenone Properties

Names and Identifiers

    • Diphenylcyclopropenone
    • Diphencyprone
    • DPC
    • 2,3-Diphenyl-2-cyclopropen-1-one
    • 1,2-DIPHENYLCYCLOPROPEN-3-ONE
    • 2,3-diphenylcycloprop-2-en-1-one
    • 2,3-Diphenylcycloprop-2-enone
    • 2,3-Diphenylcyclopropenone
    • Diphencyclopropenone
    • 1,2-Diphenylcyclopropenone
    • 2-Cyclopropen-1-one, 2,3-diphenyl-
    • Cyclopropenone, diphenyl-
    • DPCP
    • Cyclopropenone, 2,3-diphenyl-
    • I7G14NW5EC
    • Diphenylcyclopropenone, 98%
    • diphenylcycloprop-2-en-1-one
    • HCIBTBXNLVOFER-UHFFFAOYSA-N
    • CPD000449319
    • DS
    • 2,3-Diphenyl-2-cyclopropen-1-one (ACI)
    • Cyclopropenone, diphenyl- (6CI, 7CI, 8CI)
    • 2,3-Diphenyl-cycloprop-2-enone
    • Diphenyl cyclopropenone
    • NSC 57541
    • UNII-I7G14NW5EC
    • BRD-K51730347-001-05-6
    • DIPHENCYPRONE (MART.)
    • HMS2231A10
    • DTXSID2046545
    • CHEBI:53074
    • DIPHENYLCYCLOPENONE
    • EINECS 212-948-4
    • 2,3-Diphenyl-2-cyclopropene-1-one
    • Epitope ID:113236
    • SY061804
    • CS-W015321
    • Cyclopropenone,3-diphenyl-
    • NCGC00166113-04
    • 886-38-4
    • STK289679
    • NCGC00166113-02
    • 2,3-diphenyl cyclopropenone
    • SMR000449319
    • 2,3-Bis[(~2~H_5_)phenyl]cycloprop-2-en-1-one
    • MLS001424007
    • NSC-57541
    • CHEMBL1373467
    • DB12173
    • SR-01000644630-1
    • HMS547D03
    • Tox21_112322_1
    • SB17263
    • HY-W014605
    • DIPHENCYPRONE [MART.]
    • DB-364349
    • W-200519
    • PS-4199
    • Maybridge1_002005
    • 2-Cyclopropen-1-one,3-diphenyl-
    • HMS2051I09
    • CCG-55613
    • 40736-43-4
    • DIPHENCYPRONE [WHO-DD]
    • NS00039282
    • Diphenylcyclopropenone, purum, >=98.0% (HPLC)
    • DTXCID0026545
    • AKOS005257686
    • CAS-886-38-4
    • GEO-01240
    • AD-310/30361065
    • F17153
    • Tox21_112322
    • 2,3-diphenyl-cycloprop-2-en-1-one
    • DIPHENCYPRONE [MI]
    • BRD-K51730347-001-06-4
    • SCHEMBL105663
    • NSC57541
    • NCGC00166113-01
    • NC00029
    • MFCD00001311
    • Q5279743
    • HMS3393I09
    • MLS000758252
    • 2,3-Diphenylcycloprop-2-en-1-one
    • 1,2-Diphenylcyclopropen-3-one
    • +Expand
    • MFCD00001311
    • HCIBTBXNLVOFER-UHFFFAOYSA-N
    • 1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H
    • O=C1C(C2C=CC=CC=2)=C1C1C=CC=CC=1
    • 608049

Computed Properties

  • 206.07300
  • 0
  • 1
  • 2
  • 206.073
  • 16
  • 284
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 17.1

Experimental Properties

  • 3.18010
  • 17.07000
  • 14,3308
  • 1.6324 (estimate)
  • 305.09°C (rough estimate)
  • 118-122 °C (lit.)
  • 182.7 °C
  • Not determined
  • Not determined
  • 1.232

Diphenylcyclopropenone Security Information

  • GHS07 GHS07
  • 3
  • S36/37
  • R43
  • Xi Xi
  • NONH for all modes of transport
  • H317
  • P280
  • Cold storage (+4 ° C)
  • 38-43
  • Warning

Diphenylcyclopropenone Customs Data

  • 29142990

Diphenylcyclopropenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003Q66-250mg
2,3-Diphenylcycloprop-2-enone
886-38-4 98%
250mg
$7.00 2024-04-20
A2B Chem LLC
AB73086-250mg
Diphenylcyclopropenone
886-38-4 98%
250mg
$6.00 2024-04-19
Aaron
AR003QEI-250mg
2,3-Diphenylcycloprop-2-enone
886-38-4 95%
250mg
$5.00 2024-07-18
abcr
AB133739-1g
1,2-Diphenylcyclopropen-3-one, 98%; .
886-38-4 98%
1g
€33.50
Alichem
A019118794-10g
2,3-Diphenylcycloprop-2-enone
886-38-4 95%
10g
$209.72 2023-08-31
Ambeed
A632068-250mg
Diphenylcyclopropenone
886-38-4 98%
250mg
$8.0 2024-05-30
Apollo Scientific
OR22091-1g
2,3-Diphenylcycloprop-2-en-1-one
886-38-4
1g
£14.00 2023-09-02
Chemenu
CM203281-5g
2,3-Diphenylcycloprop-2-enone
886-38-4 95%
5g
$96 2023-02-17
Enamine
EN300-343261-1.0g
diphenylcycloprop-2-en-1-one
886-38-4
1.0g
$114.0
eNovation Chemicals LLC
D915957-5g
Diphenylcyclopropenone
886-38-4 98%
5g
$115 2022-09-05

Diphenylcyclopropenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile
Reference
Synthesis of diphenylcyclopropenone
Breslow, Ronald; Haynie, Robert; Mirra, Joseph, Journal of the American Chemical Society, 1959, 81, 247-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
Reference
Cyclopropenone oximes. Preparation and reaction with isocyanates
Yoshida, Hiroshi; Ohtsuka, Hideki; Yoshida, Keisuke; Totani, Yoshiyuki; Ogata, Tsuyoshi; et al, Bulletin of the Chemical Society of Japan, 1988, 61(12), 4347-51

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  rt
Reference
Palladium-Catalyzed C-C Bond Activation of Cyclopropenone: Modular Access to Trisubstituted α,β-Unsaturated Esters and Amides
Nanda, Tanmayee ; Biswal, Pragati; Pati, Bedadyuti Vedvyas; Banjare, Shyam Kumar; Ravikumar, Ponneri Chandrababu, Journal of Organic Chemistry, 2021, 86(3), 2682-2695

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  rt
Reference
A Palladium-Catalyzed Cascade C-C Activation of Cyclopropenone and Carbonylative Amination: Easy Access to Highly Functionalized Maleimide Derivatives
Nanda, Tanmayee ; Ravikumar, P. C., Organic Letters, 2020, 22(4), 1368-1374

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water
Reference
Polysubstituted pyrrole derivatives via 1,2-alkenyl migration of novel γ-amino-α,β-unsaturated aldehydes and α-diazocarbonyls
Cai, Shuting; Zeng, Jing; Li, Yongxin; Liu, Xue-Wei, RSC Advances, 2014, 4(14), 7275-7278

Synthetic Circuit 6

Reaction Conditions
Reference
Strain assisted α-cleavage reactions of thio ketones: diphenylcyclopropenethione
Singh, Sharat; Bhadbhade, M. M.; Venkatesan, K.; Ramamurthy, V., Journal of Organic Chemistry, 1982, 47(18), 3550-3

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Reference
Cascade Ring-Opening Dual Halogenation of Cyclopropenones with Saturated Oxygen Heterocycles
Miao, Wei-Hang; Gao, Wen-Xia ; Huang, Xiao-Bo; Liu, Miao-Chang ; Zhou, Yun-Bing ; et al, Organic Letters, 2021, 23(24), 9425-9430

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Benzene ;  16 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  2 h, 80 °C
Reference
Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and Azirines
Moerdyk, Jonathan P.; Bielawski, Christopher W., Journal of the American Chemical Society, 2012, 134(14), 6116-6119

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; 90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Synthesis, characterization, and oxidation electrochemistry of some novel 1,2-dithiol-3-ones and 1,2-dithiol-3-thiones containing aryl and metallocenyl fragments
Sanchez Garcia, Jessica J.; Joo-Cisneros, Rene S.; Garcia-Bassoco, David; Flores-Alamo, Marcos ; Stivalet, Jose M. Mendez; et al, Journal of Organometallic Chemistry, 2021, 944,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Reference
Rh(III)-Catalyzed [3 + 3] Annulation Reaction of Cyclopropenones and Sulfoxonium Ylides toward Trisubstituted 2-Pyrones
Zhou, Peng; Yang, Wei-Tao; Rahman, Anis Ur; Li, Guigen ; Jiang, Bo, Journal of Organic Chemistry, 2020, 85(2), 360-366

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 23 °C; 30 min, 23 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Cyclopropenium-Activated Cyclodehydration of Diols
Kelly, Brendan D.; Lambert, Tristan H., Organic Letters, 2011, 13(4), 740-743

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 23 °C; 30 min, 23 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  cooled
1.3 Reagents: Sodium carbonate ;  neutralized
Reference
Aromatic cation activation of alcohols: conversion to alkyl chlorides using dichlorodiphenylcyclopropene
Kelly, Brendan D.; Lambert, Tristan H., Journal of the American Chemical Society, 2009, 131(39), 13930-13931

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Synthesis of cyclopropenones by a modified Favorskii reaction
Breslow, Ronald; Posner, Judd; Krebs, Adolf, Journal of the American Chemical Society, 1963, 85,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Tetrahydrofuran ;  6 h, 100 °C
1.2 Reagents: Water ;  12 h, rt
Reference
Deconstructive Cycloaromatization Strategy toward N,O-Bidentate Ligands from Indolizines and Cyclopropenones
Zhou, Jinlei; Shi, Xiaotian; Zheng, Huitao; Chen, Guangxian; Zhang, Chen; et al, Organic Letters, 2022, 24(17), 3238-3243

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt; 30 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 °C
Reference
Cyclopropenone Catalyzed Substitution of Alcohols with Mesylate Ion
Nacsa, Eric D.; Lambert, Tristan H., Organic Letters, 2013, 15(1), 38-41

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  60 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Reference
Iron-Catalyzed One-Step Synthesis of Isothiazolone/1,2-Selenazolone Derivatives via [3+1+1] Annulation of Cyclopropenones, Anilines, and Elemental Chalcogens
Wang, Hongchen; Yan, Rulong, Advanced Synthesis & Catalysis, 2022, 364(4), 715-719

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt; 30 min, rt
Reference
Gas-phase synthesis of hydrodiphenylcyclopropenylium via nonclassical Favorskii rearrangement from alkali-cationized α,α'-dibromodibenzyl ketone
Zhao, Zhi-Xiong; Wang, Hao-Yang; Xu, Chu; Guo, Yin-Long, Rapid Communications in Mass Spectrometry, 2010, 24(17), 2665-2672

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Diphenylcyclopropenone
Breslow, Ronald; Eicher, Theo; Krebs, Adolf; Peterson, Ruth A.; Posner, Judd, Journal of the American Chemical Society, 1965, 87(6), 1320-5

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Acetic acid ,  Triethylamine ,  Bromine Solvents: Acetic acid ,  Dichloromethane
Reference
Diphenylcyclopropenone
Breslow, R.; Posner, J., Organic Syntheses, 1967, 47, 62-3

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Tetrahydrofuran ;  overnight, 100 °C
1.2 Solvents: Water ;  4 h, rt
Reference
Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones
Chen, Shao-Yong; Zeng, Yao-Fu ; Zou, Wen-Xuan; Shen, Dan-Ting; Zheng, Yi-Chuan; et al, Organic Letters, 2023, 25(23), 4286-4291

Diphenylcyclopropenone Raw materials

Diphenylcyclopropenone Preparation Products

Diphenylcyclopropenone Suppliers

J&K Scientific
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(CAS:886-38-4)
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(CAS:886-38-4)
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Diphenylcyclopropenone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:886-38-4)DIPHENYLCYCLOPROPENONE
sfd5286
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:886-38-4)Diphenylcyclopropenone
A861627
99%/99%
25g/100g
314.0/990.0